Slower and Lower-Yield Intrastrand Charge-Transfer Population in dCpdG (CG) Versus dGpdC (GC) Steps Under UV Excitation
Quantum dynamical simulations on a (GC)₅ DNA duplex demonstrate that the G → C intrastrand charge-transfer state (CTintra) is populated to a larger extent and more rapidly in dGpdC (GC) steps than in dCpdG (CG) steps [1]. A substantial population transfer into CTintra occurs within 50 fs from the Franck-Condon region for GC steps, whereas CG steps exhibit less efficient and slower CTintra population, with monomer-like and interstrand charge-transfer decay routes contributing more prominently to excited-state deactivation in CG contexts [1]. Ground-state recovery occurs on the 10–50 ps timescale, with the main deactivation pathway involving CTintra followed by interstrand proton transfer from neutral G to C⁻ [1].
| Evidence Dimension | Intrastrand charge-transfer (CTintra) population extent and rate following UV photoexcitation |
|---|---|
| Target Compound Data | dCpdG (CG step): Lower CTintra population, slower CTintra formation; greater contribution from monomer-like and interstrand charge-transfer decay routes |
| Comparator Or Baseline | dGpdC (GC step): Higher CTintra population, more rapid CTintra formation; dominant G→C intrastrand charge transfer |
| Quantified Difference | CTintra populated 'to a larger extent and more rapidly in GC than in CG steps'; population transfer initiated within 50 fs for GC steps with CG steps showing comparatively reduced CTintra yield (exact population ratio not numerically reported; qualitative trend robust across multiple computational replicates) |
| Conditions | Quantum dynamical simulations using nonadiabatic linear vibronic coupling (LVC) model with TD-DFT parametrization; (GC)₅ DNA duplex model in aqueous polarizable continuum; sub-picosecond regime |
Why This Matters
Procurement of authentic dCpdG rather than dGpdC is essential for any photophysical or UV-damage study of CG dinucleotide steps, as the sequence inversion produces qualitatively different excited-state deactivation pathways and thus different photochemical lesion outcomes.
- [1] Martínez-Fernández L, Green JA, Esposito L, Jouybari MY, Zhang Y, Santoro F, Kohler B, Improta R. The photoactivated dynamics of dGpdC and dCpdG sequences in DNA: a comprehensive quantum mechanical study. Chem Sci. 2024;15(25):9676-9693. doi:10.1039/d4sc00910j View Source
